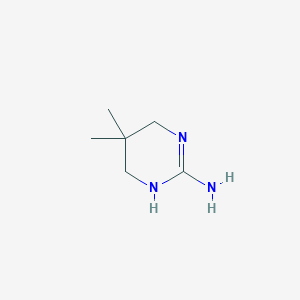
Eicosanoic-2,2-D2 acid
Descripción general
Descripción
Eicosanoic-2,2-D2 acid, also known as Arachidic Acid, is a biochemical compound with the molecular formula C20H38D2O2 and a molecular weight of 314.54 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a long chain of carbon atoms with two deuterium atoms replacing two hydrogen atoms . The IUPAC Standard InChI for Eicosanoic acid, which is the non-deuterated form, isInChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.54 and an exact mass of 314.315399 . It has a density of 0.9±0.1 g/cm3, a boiling point of 376.4±5.0 °C at 760 mmHg, and a flash point of 169.7±12.5 °C .Safety and Hazards
Mecanismo De Acción
Target of Action
Eicosanoic-2,2-D2 acid, also known as Arachidic acid, is a type of eicosanoid, which are bioactive lipid molecules derived from the polyunsaturated fatty acid (PUFA), arachidonic acid . The primary targets of this compound are the cyclooxygenases (COXs), P450 cytochrome epoxygenases (CYP450), and lipoxygenases (LOXs) . These enzymes are involved in the synthesis of a wide range of derivatives of polyunsaturated fatty acids (PUFA) .
Mode of Action
This compound interacts with its targets by being converted into various eicosanoids through the actions of the COXs, CYP450, and LOXs enzymes . For instance, arachidonic acid is converted to PGH 2 via the action of the bi-functional enzymes COX-1 (PTGS-1) and COX-2 (PTGS-2) .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins and leukotrienes . These pathways are highly regulated and primarily involve three oxygenases: COXs, CYP450, and LOXs . The formed eicosanoids function to regulate a physiological response, including tissue homeostasis, pain, host defense, and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the regulation of inflammation in the blood and the vessel . While arachidonic acid-derived eicosanoids are extensively studied due to their pro-inflammatory effects, several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of eicosanoids can be increased in response to ingestion of aspirin . Additionally, the activity of the enzymes involved in the metabolism of this compound can be influenced by various factors, including the presence of calcium ions .
Análisis Bioquímico
Biochemical Properties
Eicosanoic-2,2-D2 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, including acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid metabolism. Additionally, this compound is involved in the synthesis of eicosanoids, a group of signaling molecules that include prostaglandins, thromboxanes, and leukotrienes. These molecules are synthesized through the action of cyclooxygenase and lipoxygenase enzymes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by serving as a precursor for eicosanoids, which are involved in inflammation, immune responses, and cell growth regulation . The compound also impacts gene expression by modulating the activity of transcription factors involved in lipid metabolism. Furthermore, this compound plays a role in cellular metabolism by providing energy through β-oxidation, a process that breaks down fatty acids to produce ATP .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates acyl-CoA synthetase, facilitating its conversion into acyl-CoA derivatives. This activation is essential for the subsequent steps in fatty acid metabolism, including β-oxidation and the synthesis of complex lipids . Additionally, this compound serves as a substrate for cyclooxygenase and lipoxygenase enzymes, leading to the production of eicosanoids . These eicosanoids then interact with specific receptors on cell membranes, triggering various signaling pathways that regulate inflammation, immune responses, and other physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production . Its stability and efficacy may decrease over time, necessitating proper storage and handling to maintain its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and energy production without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and disruptions in lipid homeostasis . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is converted into acyl-CoA derivatives by acyl-CoA synthetase, which are then utilized in β-oxidation to produce ATP . Additionally, this compound serves as a precursor for the synthesis of eicosanoids through the action of cyclooxygenase and lipoxygenase enzymes . These metabolic pathways are crucial for maintaining cellular energy balance and regulating various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a key role in facilitating the intracellular transport of this compound to various cellular compartments . Additionally, the compound can be incorporated into lipid droplets and membranes, affecting its localization and accumulation within cells . These transport and distribution mechanisms are essential for the compound’s proper functioning and its involvement in metabolic processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, where it undergoes β-oxidation to produce ATP . It is also found in the endoplasmic reticulum, where it participates in lipid synthesis and modification . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are crucial for its role in cellular metabolism and signaling .
Propiedades
IUPAC Name |
2,2-dideuterioicosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i19D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-FKUWIZNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



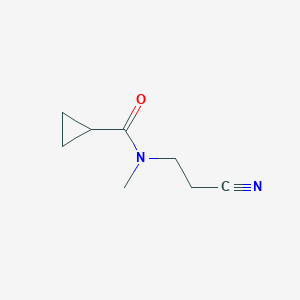
![3-Methoxy-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1641868.png)
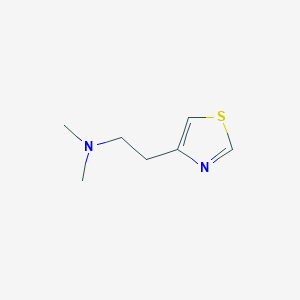
![Ethyl 2-[6-[bis(2-ethoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B1641874.png)
![2-(Methylthio)thiazolo[4,5-b]pyrazine](/img/structure/B1641878.png)

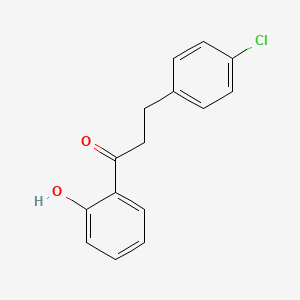

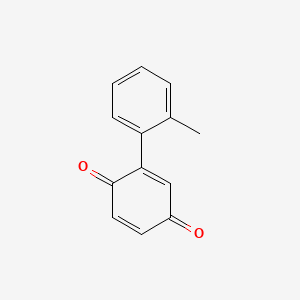
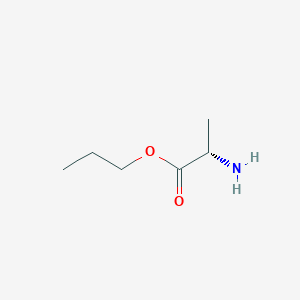


![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)
